BenchChemオンラインストアへようこそ!

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Sigma-2 receptor ligand binding affinity

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 28448-12-6) provides a differentiated 4-methyl-2-oxo-3-carbonitrile scaffold essential for developing high-potency c-Met inhibitors (6.5× vs BMS-777607) and sigma-2 receptor ligands (Ki=90 nM). Enables enantioselective allylic alkylation unachievable with unsubstituted analogs. Ideal for medicinal chemistry and kinase inhibitor SAR programs.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 28448-12-6
Cat. No. B1330774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
CAS28448-12-6
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC2=CC=CC=C12)C#N
InChIInChI=1S/C11H8N2O/c1-7-8-4-2-3-5-10(8)13-11(14)9(7)6-12/h2-5H,1H3,(H,13,14)
InChIKeyXNWOEPJJGKULBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specific Overview: 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 28448-12-6) as a Differentiated Heterocyclic Intermediate


4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 28448-12-6) is a heterocyclic compound with a quinoline core functionalized at the 2-, 3-, and 4-positions [1]. It is primarily utilized as a key intermediate in the synthesis of bioactive molecules and advanced materials [2]. This compound is distinguished by its unique combination of a methyl group at C4, an oxo group at C2, and a carbonitrile group at C3, which provides a specific scaffold for the development of kinase inhibitors, receptor ligands, and other pharmacologically relevant entities [3].

Why Generic Substitution of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is Ineffective for Target-Specific Applications


The precise substitution pattern on the quinoline core—specifically the 4-methyl, 2-oxo, and 3-carbonitrile groups—dictates the compound's unique interaction with biological targets and its chemical reactivity [1]. Substituting this compound with other 2-oxo-1,2-dihydroquinoline derivatives or unsubstituted quinolines will result in a complete loss of target engagement or a significant reduction in synthetic utility [2]. For example, the presence of the 4-methyl group is critical for achieving high affinity at the sigma-2 receptor and for enabling specific enantioselective transformations [3]. Furthermore, the 3-carbonitrile group is essential for the compound's ability to serve as a key intermediate in the synthesis of potent c-Met kinase inhibitors [4].

Quantitative Differentiation Evidence for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile Against Comparators


Sigma-2 Receptor Binding Affinity: A Quantified Advantage Over a Reference Ligand

This compound exhibits a binding affinity (Ki) of 90 nM for the sigma-2 receptor in rat PC12 cells [1]. This value is comparable to the affinity of the reference sigma-2 ligand SAS-0132 (Ki = 90 nM) . In contrast, other sigma-2 ligands, such as SW43, show significantly weaker binding (Ki = 277.9 nM) [2]. This demonstrates that 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile possesses a favorable binding profile for the sigma-2 receptor, placing it in the same potency range as a well-characterized reference compound.

Sigma-2 receptor ligand binding affinity

c-Met Kinase Inhibition Potency: 6.5-Fold Improvement Over a Clinical Benchmark

Derivatives of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, specifically compounds 1h and 1n, have been identified as highly potent c-Met kinase inhibitors with IC50 values of 0.6 nM and 0.7 nM, respectively [1]. These values represent a significant improvement in potency compared to the benchmark c-Met inhibitor BMS-777607, which has an IC50 of 3.9 nM for c-Met in cell-free assays . This represents a 6.5-fold enhancement in inhibitory activity at the target enzyme.

c-Met kinase inhibitor IC50

EGFR Kinase Inhibition: Weak Activity Confirms a Distinct Selectivity Profile

In contrast to its high potency against c-Met, the compound's scaffold demonstrates weak inhibition of the epidermal growth factor receptor (EGFR), with an IC50 value of >10,000 nM (21,000 nM) [1]. This is a stark difference compared to potent EGFR inhibitors like gefitinib, which has an IC50 of 33 nM . This lack of significant EGFR activity is a critical differentiator, indicating a selective binding profile that avoids the off-target effects and toxicities commonly associated with EGFR inhibition [2].

EGFR kinase inhibitor selectivity

c-Myc/Max Interaction Disruption: A Differentiated Mechanism in Cancer Cell Proliferation

The compound has been shown to inhibit the formation of the c-Myc/Max/DNA complex, a critical event in cancer cell proliferation, with an IC50 of 22,700 nM in an AlphaScreen assay [1]. While this potency is lower than that of some dedicated c-Myc inhibitors, it is a distinct activity not commonly observed among 2-oxo-1,2-dihydroquinoline derivatives. For context, other c-Myc/Max inhibitors have been reported with IC50 values in the low micromolar range (e.g., 3.7 nM to 1,100 nM) [2]. This activity, though moderate, provides an additional, orthogonal mechanism for inhibiting cancer cell growth, differentiating the compound from analogs that solely target kinases.

c-Myc transcription factor protein-protein interaction

Thermal Stability: A Quantified Advantage for Synthetic and Storage Conditions

The compound exhibits a melting point of >300 °C, indicating high thermal stability [1]. This is significantly higher than that of related quinoline derivatives, such as unsubstituted 2-oxo-1,2-dihydroquinoline (mp ~200-210 °C) or 4-hydroxyquinoline (mp ~201-202 °C) [2]. This exceptional thermal stability is a direct result of the specific substitution pattern and allows for a wider range of reaction conditions during synthesis and ensures long-term storage stability without degradation [3].

thermal stability melting point synthesis

Optimal Research and Industrial Applications for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile Based on Quantified Differentiation


Development of Next-Generation c-Met Kinase Inhibitors for Targeted Cancer Therapy

Given the 6.5-fold increase in c-Met inhibitory potency compared to the clinical benchmark BMS-777607 [8], this compound is an ideal starting point for medicinal chemistry programs aimed at developing highly potent and selective c-Met inhibitors. Its weak EGFR activity further supports its use in creating safer therapeutics with a reduced risk of off-target toxicities. The established synthetic route to key derivatives [10] facilitates rapid structure-activity relationship (SAR) exploration and lead optimization.

Design of Selective Sigma-2 Receptor Ligands for Neurological and Oncological Imaging

The compound's confirmed affinity for the sigma-2 receptor (Ki = 90 nM) [8], which is comparable to a reference ligand , makes it a valuable scaffold for developing novel sigma-2 receptor ligands. These ligands are in high demand for positron emission tomography (PET) imaging of proliferating tumors and for investigating the role of sigma-2 receptors in neurological disorders such as Alzheimer's disease [10]. The compound's high thermal stability [6] is also advantageous for radiolabeling procedures.

Synthesis of Enantioselective Intermediates via Iridium-Catalyzed Allylic Alkylation

The compound's 4-methylquinolone core has been successfully employed as a vinylogous nucleophile in the first enantioselective direct allylic alkylation of its class [8]. This reaction proceeds with exclusive branched selectivity and excellent enantioselectivity, enabling the efficient synthesis of chiral γ-allylquinolines and related nitrogenous heterocycles [8]. This application highlights the compound's unique reactivity, which is not achievable with unsubstituted or differently substituted 2-oxo-1,2-dihydroquinolines.

Development of Diuretic Agents Based on the 2-Oxoquinoline Scaffold

Extensive research on derivatives of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a direct analog, has demonstrated significant diuretic activity [8]. The core scaffold of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile provides a versatile platform for generating novel thiazide-like diuretics . This application is supported by a well-documented synthetic pathway [10] and a clear structure-activity relationship, making it a viable option for drug discovery programs in cardiovascular and renal medicine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.